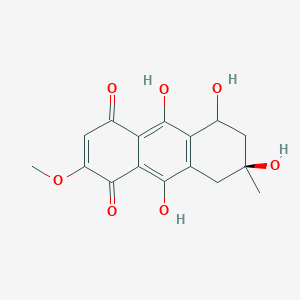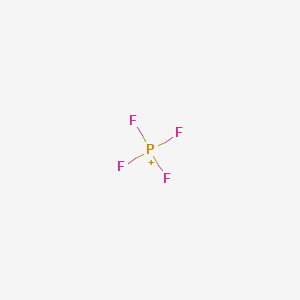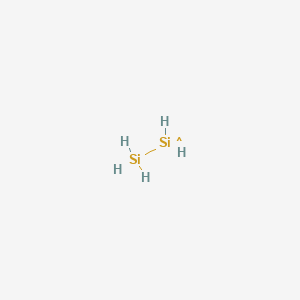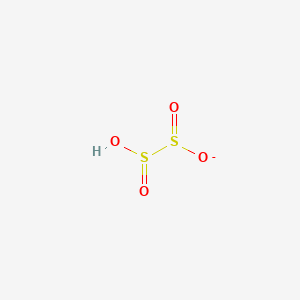
Dithionite(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithionite(1-) is a sulfur oxoanion. It is a conjugate base of a dithionous acid. It is a conjugate acid of a dithionite(2-).
Aplicaciones Científicas De Investigación
In Vitro Experiments and Pulmonary Circulation Studies Dithionite, a powerful reducing agent, is used for creating anaerobic conditions in vitro and studying oxygen sensing in the pulmonary circulation and carotid body. It differs from authentic hypoxia as it generates superoxide anion and hydrogen peroxide, impacting the lung's vascular reactivity and causing edema (Archer et al., 1995).
Environmental Pollutant Treatment Dithionite is increasingly used to treat environmental pollutants such as halogenated organic compounds, oxyacid salts, and heavy metals. Its reactivity and detection methods are significant in this context (Song et al., 2020).
Preparation of Analytically Pure Sodium Dithionite A detailed procedure for recrystallizing sodium dithionite from NaOH-methanol under anaerobic conditions is provided, with its purity impacting the reduction activities of nitrogenase components in biochemical studies (McKenna et al., 1991).
Flotation and Mineral Processing Dithionite is used as a reducing reagent in flotation, affecting the surface properties and floatability of sulphide minerals such as galena and sphalerite. It controls electrochemical reactions and interacts with metal ions (Sui et al., 2000).
Soil and Clay Treatment The dithionite-citrate system buffered with sodium bicarbonate is effective for iron oxide removal from soils and clays, with its oxidation potential varying with pH. It's particularly useful for treating iron-bearing clays and latosolic soils (Mehra, 1958).
Rapid Quantification in Industrial Applications Ion chromatography provides a rapid and accurate method to determine the concentration of dithionite, crucial in industries like wood pulping and textiles where dithionite's purity is vital (James et al., 2012).
Synthesis of Tertiary Sulfones Dithionite is used in a multicomponent reaction for the construction of alkyl and alkenyl tertiary sulfones, serving as a sulfur dioxide surrogate and a single-electron reductant (Li et al., 2021).
Comparison in Nanoparticle Production Dithionite can produce nanoscale zero-valent iron (nZVI) under high pH and oxygen-free conditions, showing similar efficiency in degradation performance compared to conventional methods (Sun et al., 2008).
Conservation and Artifact Treatment Sodium dithionite is used in conservation for iron stain removal from various substrates and treating corroded copper and silver artifacts. Understanding its solution chemistry is crucial for effective use in conservation treatments (Selwyn & Tse, 2008).
Stability Studies in Kraft Pulping Research on sodium dithionite's thermal and alkali stability is important to understand its potential as a reducing agent in kraft cooking for increased pulp yield (Veguta et al., 2017).
Propiedades
Número CAS |
34175-11-6 |
|---|---|
Nombre del producto |
Dithionite(1-) |
Fórmula molecular |
HO4S2- |
Peso molecular |
129.14 g/mol |
InChI |
InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-1 |
Clave InChI |
GRWZHXKQBITJKP-UHFFFAOYSA-M |
SMILES |
OS(=O)S(=O)[O-] |
SMILES canónico |
OS(=O)S(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



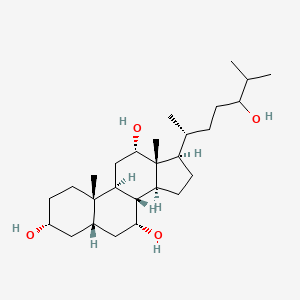
![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)
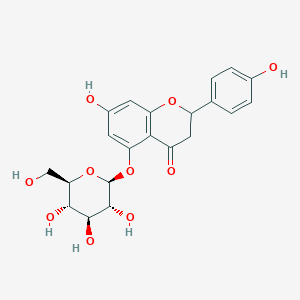
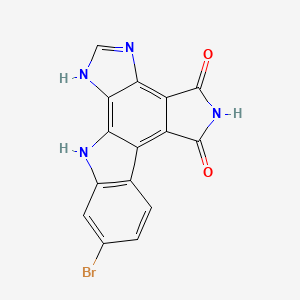
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B1231024.png)
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
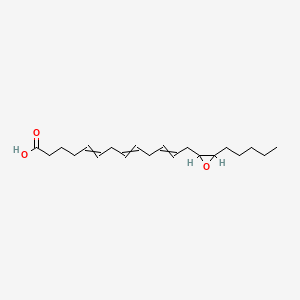
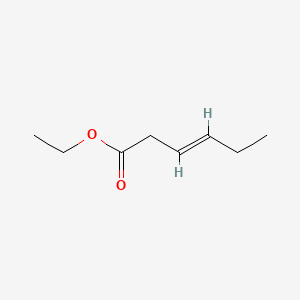
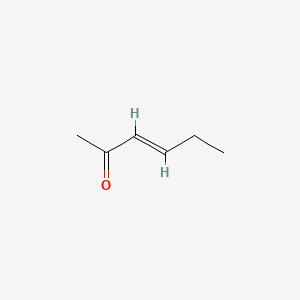
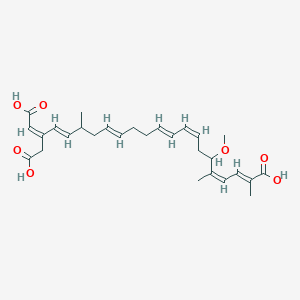
![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)
